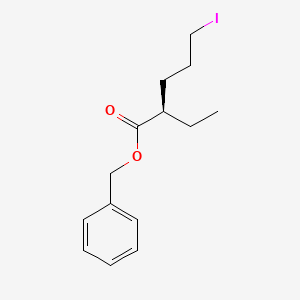

benzyl (2R)-2-ethyl-5-iodopentanoate

Description

Benzyl (2R)-2-ethyl-5-iodopentanoate is a chiral ester characterized by a pentanoate backbone with a benzyl ester group at the carboxylate position, a 2R-configured ethyl substituent at the second carbon, and an iodine atom at the terminal (5th) carbon. The iodine atom enhances reactivity in substitution reactions compared to non-halogenated analogs, while the benzyl ester group may improve solubility in organic solvents compared to free carboxylic acids .

Properties

CAS No. |

923582-45-0 |

|---|---|

Molecular Formula |

C14H19IO2 |

Molecular Weight |

346.20 g/mol |

IUPAC Name |

benzyl (2R)-2-ethyl-5-iodopentanoate |

InChI |

InChI=1S/C14H19IO2/c1-2-13(9-6-10-15)14(16)17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m1/s1 |

InChI Key |

LFSBXUPWCLJIPC-CYBMUJFWSA-N |

Isomeric SMILES |

CC[C@H](CCCI)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(CCCI)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-2-ethyl-5-iodopentanoate typically involves the esterification of (2R)-2-ethyl-5-iodopentanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out in an inert solvent such as toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-2-ethyl-5-iodopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: (2R)-2-ethyl-5-iodopentanoic acid.

Reduction: (2R)-2-ethyl-5-iodopentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (2R)-2-ethyl-5-iodopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (2R)-2-ethyl-5-iodopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2R)-2-ethyl-5-iodopentanoic acid, which may interact with enzymes or receptors in biological systems. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzyl (2R)-2-ethyl-5-iodopentanoate with analogous esters and iodinated/benzyl-containing compounds, highlighting key structural, synthetic, and functional differences.

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate

- Structure: Features a benzimidazole ring (nitro-substituted) linked to a pentanoate ethyl ester .

- The ethyl ester group (vs. benzyl ester) reduces steric hindrance and may lower lipophilicity.

- Applications : Used as a high-precision reference material in drug development (ANDA/NDA) due to its well-defined structure and regulatory compliance .

(RS)-5-Benzyloxycarbonylamino-3-methylpentanoic Acid Ethyl Ester

- Structure : Contains a benzyloxycarbonyl (Cbz) protecting group on an amine and a methyl branch at the 3rd carbon .

- Key Differences :

- The Cbz group facilitates peptide synthesis, whereas the iodine in the target compound is more reactive in cross-coupling chemistry.

- Racemic (RS) configuration vs. the enantiomerically pure (2R) target compound, which may impact biological activity or crystallization behavior.

- Applications : Intermediate in peptide synthesis, leveraging the Cbz group’s stability under basic conditions .

Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

- Structure: Complex bicyclic imidazole-thiophene system with dual benzyl groups and a pentanoate linker .

- Dual benzyl groups increase molecular weight (514.23 g/mol) and steric complexity compared to the single benzyl ester in the target molecule .

- Applications : Likely used in biotin derivatives or enzyme inhibition studies due to structural mimicry of cofactors.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate

- Structure: Combines a benzimidazole ring with a hydroxyethyl-benzylamino substituent and a butanoate ethyl ester .

- Key Differences: The hydroxyethyl-benzylamino group introduces hydrogen-bonding capacity, absent in the iodine-substituted target compound. Shorter chain (butanoate vs. pentanoate) reduces flexibility and alters pharmacokinetic properties .

- Applications: Potential use in antitumor or antimicrobial agents due to benzimidazole’s known bioactivity.

Key Research Findings and Implications

- Reactivity: The iodine atom in this compound offers distinct advantages in nucleophilic substitution or metal-catalyzed reactions compared to non-halogenated analogs like ethyl pentanoates .

- Stereochemistry: The 2R configuration may influence crystallization behavior or biological target binding, contrasting with racemic mixtures in compounds like (RS)-5-benzyloxycarbonylamino-3-methylpentanoate .

- Benzyl vs. Ethyl Esters: Benzyl esters enhance stability in acidic conditions but require hydrogenolysis for deprotection, whereas ethyl esters are more readily hydrolyzed under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.